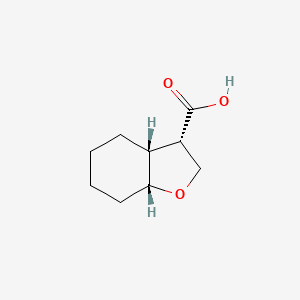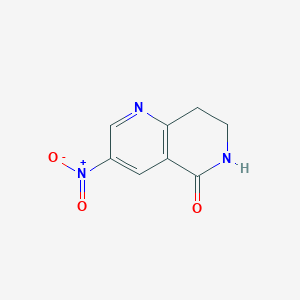
3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound with a nitro group and a carbonyl group. It is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Researchers have developed new synthesis pathways for creating derivatives of 1,6-naphthyridines, including those with "3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one" structure. One method involves the amination of 1,6- and 1,7-naphthyridines using potassium amide/liquid ammonia/potassium permanganate, yielding 2-X-4-amino-3-nitro-1,6-naphthyridines among other derivatives (Woźniak et al., 2010). Another innovative approach described a general synthesis method for dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, enhancing the molecular diversity of naphthyridinone derivatives (Murray et al., 2023).
Detection of Environmental Hazards
The compound and its derivatives have been investigated for environmental applications, such as the detection of nitroaromatic compounds. One study demonstrated the use of 1,8-naphthyridine-based sensors for efficient and sensitive detection of picric acid in aqueous media, highlighting the potential of these compounds in environmental monitoring and safety applications (Chahal & Sankar, 2015).
Pharmaceutical Research
In the realm of pharmaceutical research, compounds with the "3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one" structure have been explored for their bioactive potential. For instance, specific derivatives have been evaluated for their topoisomerase-I targeting activity and cytotoxicity, offering insights into the development of new anticancer agents (Singh et al., 2003).
Propiedades
IUPAC Name |
3-nitro-7,8-dihydro-6H-1,6-naphthyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8-6-3-5(11(13)14)4-10-7(6)1-2-9-8/h3-4H,1-2H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIORKLHQSWESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

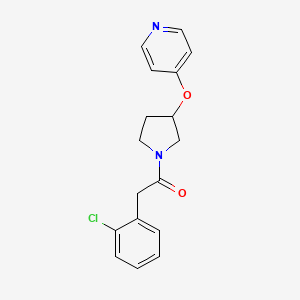
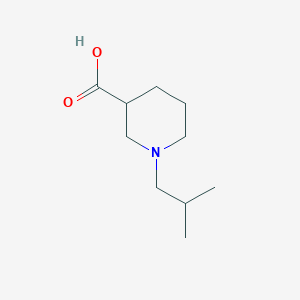
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2796482.png)
![1-(2-chlorobenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796484.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2796487.png)
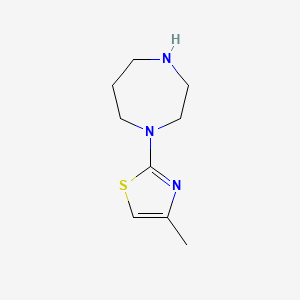
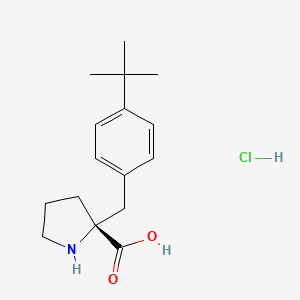
![N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2796491.png)
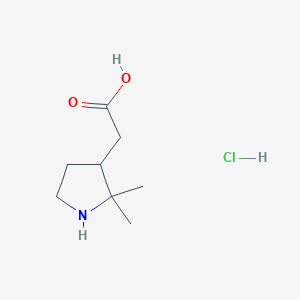
![N-[(2-Methylphenyl)-(2-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2796493.png)
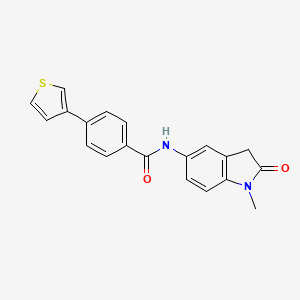
![1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride](/img/structure/B2796497.png)
